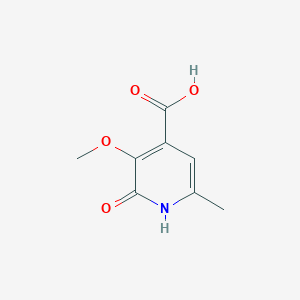
2-Hydroxy-3-methoxy-6-methylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methoxy-6-methylisonicotinic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of isonicotinic acid, characterized by the presence of hydroxyl, methoxy, and methyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-6-methylisonicotinic acid typically involves the functionalization of isonicotinic acid derivatives. One common method includes the methylation of 2-hydroxyisonicotinic acid followed by methoxylation. The reaction conditions often involve the use of methylating agents such as methyl iodide and methanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy-6-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-6-methyl-3-pyridinecarboxylic acid.
Reduction: Formation of 2-hydroxy-3-methoxy-6-methylisonicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-methoxy-6-methylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-6-methylisonicotinic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-methylisonicotinic acid
- 3-Methoxyisonicotinic acid
- 6-Methylisonicotinic acid
Comparison
2-Hydroxy-3-methoxy-6-methylisonicotinic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in scientific research and industry.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-methoxy-6-methyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-4-3-5(8(11)12)6(13-2)7(10)9-4/h3H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
QWPMUGXJLRICKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















